molecular formula C8H7F5N2 B2593736 4-(Pentafluoroethyl)benzene-1,2-diamine CAS No. 1383841-11-9

4-(Pentafluoroethyl)benzene-1,2-diamine

Cat. No.: B2593736
CAS No.: 1383841-11-9
M. Wt: 226.15
InChI Key: NUNDQGBBQRMUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pentafluoroethyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C8H7F5N2 and its molecular weight is 226.15. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of SF5-containing Compounds

    4-(Pentafluorosulfanyl)benzene-1,2-diamine, a related compound, is used as a precursor in the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which are significant in pharmaceutical and material science research (Pastýříková et al., 2012).

  • Polyimide Synthesis and Properties

    The research involves synthesizing and studying the properties of soluble polyimides based on isomeric ditrifluoromethyl substituted 1,4-bis(4-aminophenoxy)benzene. These polyimides exhibit high glass transition temperatures, good solubility, and thermal, optical, and gas permeability properties, relevant in materials science (Qiu et al., 2006).

  • Corrosion Inhibition

    Novel compounds including N 1 ,N 1′ -(1,4-phenylene)bis(N 4 -benzylidenebenzene-1,4-diamine) have been investigated for their corrosion inhibiting properties, particularly for mild steel in acidic environments. This is crucial in industrial applications to enhance the longevity and safety of metal structures (Singh & Quraishi, 2016).

  • Synthesis of Fluorinated Poly(ether imide)s

    Research in this area focuses on synthesizing new fluorinated diamine monomers and using them to create a series of soluble poly(ether imide)s. These studies explore the effects of the fluorination on the properties of these polymers, which are significant in developing new materials with specific thermal and mechanical properties (Liu et al., 2008).

  • Electrochemical Synthesis of Benzene-1,2-diamine Derivatives

    This research involves the regioselective synthesis of benzene-1,2-diamine derivatives, highlighting the potential of these compounds in organic synthesis and their application in various chemical processes (Sharafi-kolkeshvandi et al., 2016).

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5N2/c9-7(10,8(11,12)13)4-1-2-5(14)6(15)3-4/h1-3H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNDQGBBQRMUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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